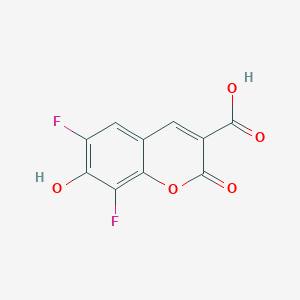

![molecular formula C13H8O7 B1258381 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one CAS No. 91485-02-8](/img/structure/B1258381.png)

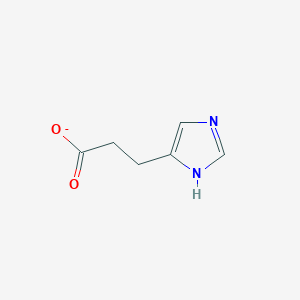

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromen-6-one derivatives, including compounds similar to 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones through condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted amines has been demonstrated, yielding compounds with potential central nervous system activity (Garazd et al., 2002).

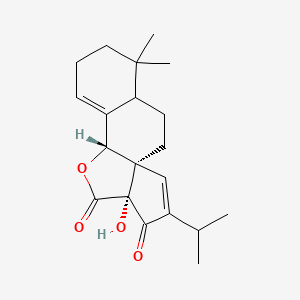

Molecular Structure Analysis

The molecular structure of chromen-6-one derivatives, including this compound, is characterized by the presence of a chromenone core, which significantly influences the chemical behavior of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating such structures, providing detailed insights into the molecular geometry and electronic distribution (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-6-one derivatives participate in various chemical reactions, primarily due to the reactive nature of their core structure. These reactions include cyclizations, Friedel-Crafts acylations, and interactions with metals, leading to the formation of complex structures with unique properties. For example, the interaction of chromen-6-one derivatives with metals has been investigated, revealing fluorescent properties that can be modulated by substituent effects (Gülcan et al., 2021).

Physical Properties Analysis

The physical properties of chromen-6-one derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These properties are crucial for understanding the behavior of these compounds in various environments and for their potential application in materials science.

Chemical Properties Analysis

The chemical properties of this compound and related compounds are defined by their functional groups, particularly the hydroxy groups and the chromenone core. These groups contribute to the compound's acidity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds and participate in π-π stacking interactions, as observed in crystal structures (Abou et al., 2012).

Wissenschaftliche Forschungsanwendungen

Fluorescence and Metal Interaction Properties

Research has explored the fluorescence probes in various sciences, including analytical, environmental, and medicinal chemistry. A study by Gülcan et al. (2022) found that derivatives of benzo[c]chromen-6-one, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, can act as fluorescent molecules, demonstrating fluorescence enhancement in the presence of metals. This highlights their potential use in spectrofluorometry and sensor applications (Gülcan et al., 2022).

Synthetic and Biological Applications

Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones have been synthesized and studied for their pharmacological activities, including their potential as stimulants for the central and peripheral nervous systems (Garazd et al., 2002). This demonstrates the compound's relevance in the synthesis of biologically active molecules (Garazd et al., 2002).

Green Chemistry and Catalysis

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using green methodologies has been reported. For instance, Esmaeilpour et al. (2015) developed an environmentally benign procedure using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts, demonstrating the compound's utility in green chemistry and catalysis (Esmaeilpour et al., 2015).

Review on Synthetic Protocols

Mazimba (2016) provided a comprehensive review of the synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting their importance in pharmacology and the need for efficient synthetic methods due to limited natural quantities (Mazimba, 2016).

Crystal Structure Analysis

Studies like those conducted by Abou et al. (2012) have delved into the crystal structure of derivatives, offering insights into their molecular interactions and stability, which is crucial for their application in material science and pharmaceuticals (Abou et al., 2012).

Wirkmechanismus

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is a metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . This compound has been found to have significant biological activities, particularly in the context of antiviral activity .

Target of Action

Urolithin M5 primarily targets the neuraminidase (NA) enzyme . NA is a key enzyme in the life cycle of influenza viruses, facilitating the release of progeny viruses from infected cells . By inhibiting this enzyme, Urolithin M5 can suppress the viral NA activity, thereby inhibiting the replication of the influenza virus .

Mode of Action

Urolithin M5 interacts with its target, the neuraminidase enzyme, by binding to it and inhibiting its activity . This inhibition prevents the release of progeny viruses from infected cells, thereby suppressing the spread of the influenza virus within the host .

Biochemical Pathways

The primary biochemical pathway affected by Urolithin M5 is the life cycle of the influenza virus. By inhibiting the neuraminidase enzyme, Urolithin M5 disrupts the viral replication process . This leads to a decrease in the spread of the virus within the host, thereby reducing the severity of the infection .

Pharmacokinetics

It is known that urolithin m5 is a metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid . It is suggested that the bioavailability of Urolithin M5 may be influenced by factors such as the composition of the gut microbiota and the dietary intake of ellagitannins and ellagic acid .

Result of Action

The primary result of Urolithin M5’s action is the inhibition of influenza virus replication. In vitro and in vivo studies have shown that Urolithin M5 can inhibit the activity of the influenza virus, increase the survival rate, and improve pulmonary edema in pr8-infected mouse models .

Action Environment

The action of Urolithin M5 is influenced by various environmental factors. The composition of the gut microbiota, which plays a crucial role in the production of Urolithin M5, can be influenced by factors such as diet, age, and health status . Additionally, the dietary intake of ellagitannins and ellagic acid, the precursors of Urolithin M5, can also influence the production and bioavailability of this compound .

Biochemische Analyse

Biochemical Properties

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, this compound interacts with reactive oxygen species (ROS), thereby exhibiting antioxidant properties .

Cellular Effects

This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are critical for cell proliferation, differentiation, and apoptosis. Furthermore, this compound affects gene expression by regulating transcription factors and epigenetic modifications . It also impacts cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to the active sites of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can activate or inhibit various transcription factors, resulting in changes in gene expression . It also modulates the activity of enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These effects are dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and conjugating enzymes . These metabolic processes result in the formation of various metabolites, which can have different biological activities . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and proteins . This subcellular localization is essential for the compound’s role in cellular processes and its overall biological activity .

Eigenschaften

IUPAC Name |

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELMDXUEWHBWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Urolithin M5 exert its antiviral effects against influenza?

A: Research indicates that Urolithin M5 demonstrates antiviral activity by directly inhibiting the enzymatic activity of influenza neuraminidase (NA) []. NA is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected cells and aiding in viral spread within the host. By suppressing NA activity, Urolithin M5 can potentially hinder the virus's ability to replicate and infect new cells.

Q2: Beyond its antiviral properties, what other biological activities have been attributed to Urolithin M5?

A: Studies have identified Urolithin M5 as a bioactive compound with potential benefits for brain health. Computational investigations, specifically molecular docking studies, have suggested that Urolithin M5 exhibits interactions with the enzyme acetylcholinesterase (AChE) []. AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as memory and learning. This interaction with AChE highlights Urolithin M5 as a potential candidate for further research in the context of neuroprotective therapies.

Q3: What is the source of Urolithin M5, and are there any traditional medicinal uses associated with its plant sources?

A: Urolithin M5 has been isolated from the leaves of Canarium album (Lour.) DC., also known as Ganlanye (GLY) []. Interestingly, GLY has a history of use in traditional Chinese medicine, particularly for addressing ailments categorized as "warm diseases." This traditional application aligns with the recent findings highlighting Urolithin M5's antiviral properties against influenza, supporting the historical use of GLY in managing similar conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)